1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO4S2/c1-9-7-13(12(15)8-11(9)14)22(19,20)16-5-3-10(4-6-16)21(2,17)18/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSVTIKOZEBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Sulfonyl Derivatives
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity: The dichloro and methyl substituents on the phenyl ring increase lipophilicity relative to mono-halogenated analogues (e.g., ), suggesting improved blood-brain barrier penetration for CNS targets .
- Steric Hindrance : The 2,4-dichloro-5-methylphenyl group introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like the 4-chlorophenyl in .
Pharmacological Potential
- CNS Activity: Piperidine sulfonates like LY503430 (a methylsulfonyl-containing AMPA receptor potentiator) exhibit neuroprotective effects in Parkinson’s disease models . The target compound’s methylsulfonyl group may similarly modulate ionotropic glutamate receptors.
- Antibacterial Properties : Sulfonylpiperidines with halogenated aryl groups (e.g., ) show antibacterial activity due to sulfonamide-mediated enzyme inhibition. The dichloro substituents in the target compound may enhance this effect .
Physicochemical Properties
- Solubility: The methylsulfonyl group improves water solubility compared to non-polar substituents (e.g., tert-butyldimethylsilyl in ), but less than hydroxylated derivatives (e.g., ).
- Stability: Sulfonyl groups confer thermal and oxidative stability, as seen in analogues like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .
Preparation Methods
Sequential Sulfonylation of Piperidine
The most direct route involves sequential sulfonylation of piperidine using aryl- and alkyl-sulfonyl chlorides. A patented method (CN109180564B) outlines a scalable protocol:
- Initial Sulfonylation :
Piperidine is treated with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. This selectively yields 1-(2,4-dichloro-5-methylphenylsulfonyl)piperidine. - Second Sulfonylation :
The intermediate undergoes reaction with methanesulfonyl chloride in dimethylformamide (DMF) at 50°C, catalyzed by 4-dimethylaminopyridine (DMAP). The methylsulfonyl group is introduced at the 4-position via nucleophilic substitution.
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | ArSO₂Cl (Ar = 2,4-Cl₂-5-MeC₆H₂) | CH₂Cl₂ | 0–5 | 78 |
| 2 | MeSO₂Cl | DMF | 50 | 65 |
This method achieves an overall yield of 50.7% but requires rigorous purification to remove bis-sulfonylated byproducts.
Organometallic-Mediated Cyclization
Reductive Cyclization of Imine Precursors
Building on methodologies from organometallic chemistry, β-aminoalkyl zinc iodides can be cyclized to form substituted piperidines. For the target compound:
- Imine Formation :
Condense 5-methyl-2-nitroaniline with glutaraldehyde to form a nitro-substituted imine. - Reductive Cyclization :
Treat the imine with zinc iodide and CuI in THF, followed by sodium hydride, to yield 4-nitro-piperidine. - Sulfonylation :
Introduce both sulfonyl groups via stepwise reactions with the corresponding sulfonyl chlorides.
Advantages :
- Enantiomeric enrichment via chiral auxiliaries (e.g., menthyl sulfinates).
- Compatibility with halogenated aryl groups without dehalogenation.
Limitations :
- Multi-step synthesis reduces overall yield (<40%).
- Requires handling of air-sensitive organometallic reagents.
Electrochemical Synthesis in Flow Microreactors
Electroreductive Cyclization of Imines
A novel approach utilizes a flow microreactor for electroreductive cyclization:
- Substrate Preparation :
Prepare a bis-haloalkane imine precursor from 2,4-dichloro-5-methylbenzenesulfonamide and 1,4-dibromopentane. - Electrolysis :
Pass the substrate through a carbon cathode-based microreactor at −1.8 V vs Ag/AgCl in acetonitrile/water (9:1). The reaction forms the piperidine ring via radical intermediates. - Post-Functionalization :
Introduce the methylsulfonyl group via electrochemical oxidation of methylthioether intermediates.
Performance Metrics :
| Parameter | Value |
|---|---|
| Current Efficiency | 82% |
| Yield | 68% |
| Reaction Time | 1 hour (continuous) |
This method eliminates stoichiometric reductants and offers scalability, though the methylsulfonyl group requires additional steps.
Comparative Analysis and Optimization Strategies
Yield and Selectivity Trade-offs
- Classical Sulfonylation : Highest atom economy but suffers from byproduct formation.
- Organometallic Routes : Superior stereocontrol but lower scalability.
- Electrochemical Methods : Environmentally benign with rapid kinetics but limited precedent for dual sulfonylation.
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